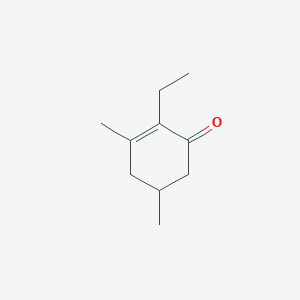

2-Ethyl-3,5-dimethylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

93445-22-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-ethyl-3,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-4-9-8(3)5-7(2)6-10(9)11/h7H,4-6H2,1-3H3 |

InChI Key |

HOWVKJXTFWYJAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CC(CC1=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Ethyl 3,5 Dimethylcyclohex 2 En 1 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one reveals several potential disconnection pathways. The most prominent of these is rooted in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgjk-sci.comlibretexts.org

Following this logic, the primary disconnection of the α,β-unsaturated ketone functionality leads to a 1,5-diketone intermediate. This diketone, specifically 3,5-dimethylheptan-2,6-dione, is the logical precursor that upon intramolecular aldol condensation and subsequent dehydration would yield the target cyclohexenone ring.

Further deconstruction of this 1,5-diketone via a Michael disconnection points to two key synthons: an enolate derived from a ketone and an α,β-unsaturated ketone. For the synthesis of 3,5-dimethylheptan-2,6-dione, this translates to the enolate of pentan-2-one acting as the Michael donor and 3-methylpent-3-en-2-one (B1584578) serving as the Michael acceptor.

An alternative retrosynthetic approach considers the formation of the C2-ethyl bond at a later stage. This strategy involves the initial synthesis of a 3,5-dimethylcyclohex-2-en-1-one core, followed by a regioselective alkylation at the C2 position. This pathway relies on the generation of an enolate from the pre-formed cyclohexenone and its subsequent reaction with an ethylating agent.

These two distinct retrosynthetic pathways highlight the key precursors for the synthesis of this compound:

Robinson Annulation Precursors:

Pentan-2-one (Michael Donor)

3-Methylpent-3-en-2-one (Michael Acceptor)

Alkylation Strategy Precursors:

3,5-Dimethylcyclohex-2-en-1-one

An ethylating agent (e.g., ethyl iodide)

Development and Optimization of Classical Synthetic Routes

Classical synthetic approaches to this compound primarily revolve around well-established condensation and alkylation reactions.

Condensation Reactions for Cyclohexenone Ring Formation

The Robinson annulation stands as the most direct classical method for constructing the core structure of the target molecule. wikipedia.orgpearson.com This reaction sequence begins with a Michael addition of the enolate of pentan-2-one to 3-methylpent-3-en-2-one. wikipedia.org The enolate of pentan-2-one can be generated using a variety of bases, such as sodium ethoxide or lithium diisopropylamide (LDA), in an appropriate solvent like ethanol (B145695) or tetrahydrofuran. libretexts.org The subsequent conjugate addition to 3-methylpent-3-en-2-one forms the intermediate 1,5-diketone, 3,5-dimethylheptan-2,6-dione.

The synthesis of the required α,β-unsaturated ketone, 3-methyl-3-penten-2-one, can be achieved through an aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone, typically under acidic catalysis. google.comgoogle.com

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | Pentan-2-one, 3-Methylpent-3-en-2-one | NaOEt, EtOH, reflux | 3,5-Dimethylheptan-2,6-dione | 70-80 |

| 2 | 3,5-Dimethylheptan-2,6-dione | NaOEt, EtOH, reflux | This compound | 85-95 |

Table 1: Representative two-step Robinson annulation sequence.

Alkylation and Functionalization Strategies at the Cyclohexenone Core

An alternative to the Robinson annulation is the direct alkylation of a pre-synthesized 3,5-dimethylcyclohex-2-en-1-one. This compound can be prepared via the hydrolysis and cyclization of diethyl 2,4-diacetyl-3-methylpentanedioate in the presence of a strong acid like sulfuric acid. prepchem.com

The introduction of the ethyl group at the C2 position requires the formation of an enolate from 3,5-dimethylcyclohex-2-en-1-one. The regioselectivity of enolate formation is a critical consideration. While kinetically controlled deprotonation with a bulky base like LDA at low temperatures would favor the formation of the less substituted enolate, thermodynamic conditions with a smaller base like sodium hydride would favor the more substituted enolate. For α-alkylation, the generation of the enolate followed by the addition of an electrophile such as ethyl iodide is a standard procedure. masterorganicchemistry.com

| Reactant | Base | Electrophile | Product |

| 3,5-Dimethylcyclohex-2-en-1-one | LDA, THF, -78 °C | Ethyl iodide | This compound |

| 3,5-Dimethylcyclohex-2-en-1-one | NaH, THF | Ethyl iodide | This compound |

Table 2: Potential conditions for the α-ethylation of 3,5-dimethylcyclohex-2-en-1-one.

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer enhanced efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the α-functionalization of carbonyl compounds. nih.gov For the synthesis of this compound, a palladium-catalyzed α-ethylation of 3,5-dimethylcyclohex-2-en-1-one could be envisioned. This would typically involve the formation of a palladium enolate intermediate, which then reacts with an ethylating agent. nsf.gov

Another approach involves the use of silyl (B83357) enol ethers derived from 3,5-dimethylcyclohex-2-en-1-one in palladium-catalyzed coupling reactions. These intermediates can react with a variety of electrophiles, including ethyl halides or their equivalents, to introduce the C2-substituent. chemrxiv.org

| Catalyst | Ligand | Base | Ethyl Source | Solvent |

| Pd(OAc)₂ | P(t-Bu)₃ | LHMDS | Ethyl bromide | Toluene |

| [Pd(allyl)Cl]₂ | dppf | NaH | Diethylzinc | THF |

Table 3: Hypothetical conditions for palladium-catalyzed α-ethylation.

Organocatalytic Methods for Enhanced Efficiency

Organocatalysis has revolutionized asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of synthesizing this compound, organocatalysis could be applied to the key bond-forming steps to potentially achieve an enantioselective synthesis.

An asymmetric Michael addition of pentan-2-one to 3-methylpent-3-en-2-one could be catalyzed by a chiral secondary amine, such as a proline derivative. This would generate an enantioenriched 1,5-diketone, which could then be cyclized to form an optically active version of the target molecule.

Furthermore, organocatalytic methods for the direct asymmetric α-alkylation of ketones have been developed. These methods often employ chiral phase-transfer catalysts or chiral amines to control the stereochemical outcome of the alkylation of the enolate with an ethylating agent.

| Catalyst Type | Example Catalyst | Reaction Type |

| Chiral Secondary Amine | (S)-Proline | Asymmetric Michael Addition |

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid derivative | Asymmetric α-Alkylation |

Table 4: Potential organocatalytic approaches.

Stereoselective and Enantioselective Synthesis

The creation of enantiomerically pure this compound, which possesses a stereocenter at the C5 position, requires sophisticated asymmetric synthetic strategies. These methods are broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively documented, established methodologies for the asymmetric synthesis of related substituted cyclohexenones can be extrapolated.

A plausible strategy involves the use of chiral enamines or imines derived from enantiopure secondary amines, such as those based on proline or other chiral frameworks. For instance, the reaction of a prochiral 1,5-diketone precursor to this compound with a chiral amine would form a chiral enamine. Subsequent intramolecular aldol condensation would proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary, leading to an enantioenriched cyclohexenone product after hydrolysis of the iminium ion and dehydration.

Commonly employed chiral auxiliaries in asymmetric synthesis that could be adapted for this purpose include Evans oxazolidinones and SAMP/RAMP hydrazones. wikipedia.org These auxiliaries have a proven track record in controlling the stereochemistry of alkylation and conjugate addition reactions, which are key steps in the construction of the 1,5-diketone precursor.

Table 1: Potential Chiral Auxiliaries for the Asymmetric Synthesis of this compound Precursors

| Chiral Auxiliary | Class | Potential Application |

| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Chiral Amine | Asymmetric Michael Addition |

| (S)-4-benzyl-2-oxazolidinone | Evans Auxiliary | Asymmetric Alkylation |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Asymmetric Conjugate Addition |

Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Organocatalysis and transition-metal catalysis are the two main pillars of this field.

For the synthesis of this compound, an organocatalytic approach employing a chiral secondary amine, such as a diarylprolinol silyl ether, could be envisioned. Such catalysts can activate α,β-unsaturated aldehydes via the formation of a chiral iminium ion, facilitating a highly stereoselective Michael addition of a nucleophile. The subsequent steps to form the cyclohexenone ring would then need to preserve the newly established stereocenter.

Alternatively, a transition-metal catalyzed asymmetric conjugate addition to a suitable precursor could be employed. Chiral copper-phosphine complexes, for example, have been shown to catalyze the enantioselective 1,4-addition of Grignard reagents or organozinc reagents to α,β-unsaturated ketones.

Table 2: Potential Asymmetric Catalytic Systems

| Catalyst Type | Ligand/Catalyst Example | Potential Reaction |

| Organocatalyst | Diarylprolinol silyl ether | Asymmetric Michael Addition |

| Transition Metal | Cu(I) / Chiral Phosphine Ligand | Asymmetric Conjugate Addition |

Investigation of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving the stereoselectivity of a synthetic route. The formation of this compound typically proceeds through a sequence of well-established reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.org

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The formation of the thermodynamically more stable product versus the kinetically favored product is a key consideration in many organic reactions. In the context of the Robinson annulation to form this compound, the initial Michael addition is generally irreversible and thus under kinetic control. However, the subsequent intramolecular aldol condensation can be reversible, allowing for equilibration to the thermodynamically more stable diastereomer of the β-hydroxy ketone intermediate.

The final dehydration step to form the α,β-unsaturated ketone is typically driven by the formation of a conjugated system and is often irreversible under the reaction conditions. The choice of base, solvent, and temperature can significantly influence the outcome by affecting the relative rates of the forward and reverse reactions of the aldol condensation step. For instance, stronger bases and higher temperatures tend to favor the thermodynamic product.

Elucidation of Rate-Determining Steps and Transition States

Identifying the rate-determining step (RDS) of a reaction sequence is fundamental to understanding its kinetics. In the Robinson annulation, either the Michael addition or the aldol condensation can be the RDS, depending on the specific substrates and reaction conditions.

Computational chemistry provides powerful tools for elucidating transition state structures and energies. Density Functional Theory (DFT) calculations can be used to model the transition states of the Michael addition and the aldol condensation steps in the formation of this compound. Such studies can provide insights into the geometry of the transition state, the key orbital interactions, and the activation energies for competing pathways. This information is invaluable for explaining the observed stereoselectivity and for designing more efficient and selective catalysts. For example, modeling the transition state of an organocatalyzed Michael addition can reveal how the chiral catalyst shields one face of the substrate, leading to the preferential formation of one enantiomer.

Detailed Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each nucleus can be determined, leading to a full structural elucidation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons would appear as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃), due to spin-spin coupling. The methyl groups at positions 3 and 5 would each present a singlet or a doublet depending on the neighboring protons. The protons on the cyclohexene (B86901) ring would show complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon (C=O) is expected to resonate at the lowest field (downfield), typically in the range of 190-200 ppm. The olefinic carbons of the C=C double bond will appear in the vinylic region (120-160 ppm). The aliphatic carbons of the ethyl and methyl groups, as well as the saturated carbons of the cyclohexene ring, will resonate at higher fields (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~199 |

| C2 (C=C) | - | ~140 |

| C3 (C=C) | - | ~135 |

| C4 (CH₂) | Multiplet | ~35-45 |

| C5 (CH) | Multiplet | ~30-40 |

| C6 (CH₂) | Multiplet | ~40-50 |

| Ethyl-CH₂ | Quartet | ~25-35 |

| Ethyl-CH₃ | Triplet | ~10-15 |

| 3-CH₃ | Singlet | ~20-25 |

| 5-CH₃ | Doublet | ~15-20 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the ethyl group's methylene and methyl protons, and among the protons of the cyclohexene ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is key to determining the stereochemistry of the molecule, such as the relative orientation of the methyl group at position 5 with respect to the other substituents on the ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₀H₁₆O), the calculated exact mass can be used to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected molecular ion peak [M]⁺ would be a key identifier in the mass spectrum.

Table 2: Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) |

| C₁₀H₁₆O | 152.1201 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to study its breakdown pathways. For alkyl-substituted cyclohexenones, common fragmentation patterns include alpha-cleavage and McLafferty rearrangements. libretexts.org The fragmentation of this compound would likely involve the loss of the ethyl group, methyl groups, and potentially a retro-Diels-Alder reaction of the cyclohexene ring, leading to characteristic fragment ions. Analyzing these fragments helps to confirm the structure of the parent molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insight

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ketone, typically appearing in the range of 1650-1680 cm⁻¹ for α,β-unsaturated ketones. davuniversity.org The C=C stretching vibration of the alkene would be observed around 1600-1640 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Fingerprint region (below 1500 cm⁻¹) would contain complex bands corresponding to various bending and stretching vibrations of the carbon skeleton.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C and C-C backbone vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1665 |

| C=C (Alkene) | Stretching | ~1620 |

| C-H (sp²) | Stretching | ~3050 |

| C-H (sp³) | Stretching | ~2870-2960 |

| C-H | Bending | ~1375-1465 |

Note: These are predicted values and can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For an α,β-unsaturated ketone like this compound, this method provides valuable insights into the extent of conjugation between the carbon-carbon double bond and the carbonyl group.

The chromophore in this molecule, the enone system, is expected to exhibit characteristic absorption bands in the UV region. The primary electronic transitions of interest are the π → π* and n → π* transitions. The intense π → π* transition arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. A less intense n → π* transition results from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the substitution pattern on the cyclohexenone ring. Woodward-Fieser rules can be applied to predict the λmax for the π → π* transition in similar α,β-unsaturated ketones. For this compound, the base value for a six-membered cyclic enone is considered, with increments added for the α-alkyl (ethyl) and β-alkyl (methyl) substituents.

| Transition | Predicted λmax (nm) | Typical Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π | ~245-255 | High (>10,000) | Ethanol (B145695) |

| n → π | ~310-330 | Low (10-100) | Hexane |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, confirming the conformation of the cyclohexenone ring.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Several techniques can be employed for the crystallization of organic compounds like this compound. ufl.edu Common methods include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks. ufl.edu

Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. ufl.edu The slow diffusion of the precipitant vapor into the solution induces crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation. ufl.edu

The choice of solvent is critical and is often determined empirically. For cyclohexenone derivatives, solvents such as ethanol, ethyl acetate, and hexane, or mixtures thereof, are often suitable.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice. The systematic absences in the diffraction data allow for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.

For a related compound, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, the crystal system was determined to be monoclinic with a P21/c space group. nih.gov It is plausible that this compound could crystallize in a similar common space group for organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1003.5 |

| Z | 4 |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For similar molecular structures, H···H interactions typically constitute the largest contribution to the crystal packing. nih.gov In the case of this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the carbonyl group suggests the possibility of weak C—H···O hydrogen bonds, which would be visible as distinct features on the Hirshfeld surface and in the fingerprint plots. nih.gov

| Interaction Type | Anticipated Contribution (%) |

|---|---|

| H···H | ~45-55 |

| C···H/H···C | ~15-25 |

| O···H/H···O | ~10-20 |

In-Depth Theoretical and Computational Analysis of this compound

A comprehensive review of the current scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound this compound. While extensive research exists for related structures such as cyclohexanone (B45756), alkyl-substituted cyclohexanones, and other α,β-unsaturated ketones, this particular molecule has not been the subject of dedicated computational investigation in published scholarly articles.

This lack of specific data prevents a detailed analysis according to the requested outline. Methodologies like Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations provide profound insights into the electronic structure, stability, and reactivity of molecules. However, the application of these powerful computational tools to this compound has not been documented in the accessible scientific record.

Therefore, it is not possible to provide specific findings, data tables, or detailed discussions for the following topics concerning this compound:

Quantum Chemical Calculations for Electronic Structure and Stability:

Density Functional Theory (DFT) for Ground State Properties: No published studies on the optimized geometry, electronic energy, or other ground state properties calculated via DFT.

Ab Initio Methods for High-Accuracy Calculations: A literature search yielded no high-accuracy ab initio calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis: Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics: There are no specific MD simulation studies to describe the conformational flexibility and dynamic behavior of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data: Computational predictions of spectroscopic data (such as IR, NMR, or UV-Vis spectra) and their comparison with experimental values for this specific molecule are not present in the literature.

Computational Elucidation of Reaction Mechanisms and Pathways: No computational studies detailing the mechanisms of reactions involving this compound could be located.

In the broader context of substituted cyclohexenones, computational studies have been instrumental in understanding their chemical behavior. For instance, DFT and ab initio methods are frequently employed to investigate the conformational preferences of alkyl-substituted cyclohexanones and the electronic effects of substituents on the enone system. FMO analysis is a standard approach for predicting the reactivity of α,β-unsaturated ketones towards nucleophiles and electrophiles. Similarly, MD simulations can offer insights into the conformational dynamics of the six-membered ring, which can influence reactivity and intermolecular interactions.

While these general principles would undoubtedly apply to this compound, the strict focus of this article on this specific compound, as per the instructions, precludes the inclusion of generalized data from related molecules. The scientific community has yet to publish dedicated theoretical and computational research on this compound that would allow for a detailed and accurate discussion as outlined.

Theoretical and Computational Chemistry Studies

Investigation of Non-Linear Optical (NLO) Behavior

Extensive searches of scientific literature and chemical databases were conducted to identify theoretical and computational studies on the non-linear optical (NLO) behavior of 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one. This investigation aimed to uncover research detailing properties such as polarizability, and first and second-order hyperpolarizability, which are crucial in determining a compound's potential for NLO applications.

Despite a thorough review of available resources, no specific studies investigating the non-linear optical properties of this compound were found. The existing body of research on NLO materials focuses on other organic molecules, including various derivatives of cyclohexenone with more complex substituent groups. researchgate.netresearchgate.netresearchgate.net These studies often employ computational methods like Density Functional Theory (DFT) to predict NLO behavior. semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov However, the target compound of this article has not been the subject of such investigations.

Consequently, there are no research findings or data tables to present regarding the non-linear optical behavior of this compound. The exploration of this specific chemical property for this compound remains an open area for future research.

Chemical Reactivity, Derivatization, and Transformation Studies

Nucleophilic and Electrophilic Reactivity of the Enone System

The conjugated enone system features two primary electrophilic sites: the carbonyl carbon and the β-carbon (C4). This dual reactivity allows for either direct (1,2-) addition to the carbonyl group or conjugate (1,4- or Michael) addition to the β-position. The specific substitution pattern of 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one—with a tetrasubstituted double bond and alkyl groups at positions 3 and 5—imparts significant steric hindrance that influences the regioselectivity and stereoselectivity of these reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the enone (the Michael acceptor). This process is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the β-carbon is susceptible to attack by a wide range of soft nucleophiles. The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Common Michael donors that are expected to react with this substrate include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds with active methylene (B1212753) groups.

| Michael Donor (Nucleophile) | Reagents/Conditions | Expected Product Structure | Notes |

|---|---|---|---|

| Dimethylcuprate ((CH₃)₂CuLi) | 1. (CH₃)₂CuLi, Et₂O, -78 °C 2. H₃O⁺ workup | 2-Ethyl-3,4,5-trimethylcyclohexan-1-one | Organocuprates are soft nucleophiles that selectively perform 1,4-addition. |

| Diethyl malonate | 1. NaOEt, EtOH 2. H₃O⁺ workup | Diethyl 2-(4-ethyl-3,5-dimethyl-2-oxocyclohexyl)malonate | Addition of a stabilized enolate. The product is a 1,5-dicarbonyl compound. |

| Thiophenol (PhSH) | Et₃N (catalytic), CH₂Cl₂ | 2-Ethyl-3,5-dimethyl-4-(phenylthio)cyclohexan-1-one | Thiolates are excellent soft nucleophiles for conjugate addition. |

| Pyrrolidine (B122466) (forms enamine in situ with another ketone) | Acid catalyst (e.g., p-TsOH) | Product of Stork enamine alkylation | An enamine, formed from a separate ketone, can act as the Michael donor. |

Alkylation of enones occurs via their corresponding enolates. In the case of this compound, the α-position (C2) is fully substituted, preventing deprotonation and subsequent alkylation at this site. However, deprotonation can occur at the α'-position (C6), which is adjacent to the carbonyl but not part of the double bond. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a dienolate anion with electron density distributed across the O, C6, and C4 atoms.

This dienolate possesses two nucleophilic carbon centers: the α'-carbon (C6) and the γ-carbon (C4). The site of alkylation is dependent on reaction conditions. ubc.ca

Kinetic Control : Under kinetically controlled conditions (i.e., low temperature, strong base, polar aprotic solvent), alkylation typically occurs at the less-substituted and more accessible α'-position (C6). ubc.ca

Thermodynamic Control : The regioselectivity can be more complex, but attack at the γ-position can be favored under certain conditions, particularly with specific counterions or additives that promote equilibration of the dienolate.

The stereochemical outcome of the alkylation at C6 is governed by the approach of the electrophile. For conformationally rigid cyclohexanone (B45756) enolates, axial alkylation is often favored as it proceeds through a lower-energy, chair-like transition state. ubc.ca

| Electrophile | Reagents/Conditions | Major Product | Minor Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 1. LDA, THF, -78 °C 2. CH₃I | 2-Ethyl-3,5,6-trimethylcyclohex-2-en-1-one (α'-alkylation) | 2,4-Diethyl-3,5-dimethylcyclohex-2-en-1-one (γ-alkylation) |

| Benzyl Bromide (BnBr) | 1. LDA, THF/HMPA, -78 °C 2. BnBr | 6-Benzyl-2-ethyl-3,5-dimethylcyclohex-2-en-1-one (α'-alkylation) | 4-Benzyl-2-ethyl-3,5-dimethylcyclohex-2-en-1-one (γ-alkylation) |

The reaction of this compound with secondary amines, such as pyrrolidine or morpholine, under acid catalysis (typically with removal of water) leads to the formation of the corresponding enaminone. This transformation converts the enone system into a vinylogous amide, which alters its electronic properties and reactivity. The nitrogen lone pair donates electron density into the conjugated system, making the γ-carbon (C4) more nucleophilic than in the parent enone.

These enaminones are versatile intermediates. They can be alkylated at the γ-position with high regioselectivity and can participate in various annulation and cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The potential for this compound to participate in cycloaddition reactions is primarily as a dienophile in the Diels-Alder reaction. However, the double bond is tetrasubstituted, which makes it sterically hindered and relatively electron-rich. Consequently, it is expected to be a poor dienophile in thermal, normal-electron-demand Diels-Alder reactions with simple dienes. acs.org Reactivity may be enhanced by using Lewis acid catalysts (e.g., TiCl₄, SnCl₄), which coordinate to the carbonyl oxygen, withdrawing electron density and lowering the LUMO energy of the dienophile. acs.orgnih.gov

Another relevant cycloaddition for enones is the intramolecular [2+2] photocycloaddition. If an alkenyl chain were attached at a suitable position on the molecule, irradiation with UV light could induce a [2+2] cycloaddition between the enone double bond and the tethered alkene.

Reduction and Oxidation Pathways of the Cyclohexenone Core

The enone moiety offers distinct sites for both reduction and oxidation.

Reduction Pathways: The reduction of this compound can be directed selectively toward either the carbonyl group or the carbon-carbon double bond.

Selective Carbonyl Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride heptahydrate with NaBH₄ (Luche reduction) can selectively reduce the ketone to the corresponding secondary allylic alcohol. researchgate.netmasterorganicchemistry.com This 1,2-reduction is typically performed at low temperatures to prevent competing 1,4-reduction. The stereochemical outcome depends on the direction of hydride attack on the carbonyl carbon.

Selective Alkene Reduction : Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Wilkinson's catalyst ((Ph₃P)₃RhCl) with hydrogen gas (H₂) will preferentially reduce the carbon-carbon double bond to yield the saturated ketone, 2-Ethyl-3,5-dimethylcyclohexan-1-one. The highly substituted nature of the double bond may necessitate higher pressures or more active catalysts for the reaction to proceed efficiently. nih.gov

Complete Reduction : More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful hydrogenation conditions can reduce both the double bond and the carbonyl group to furnish 2-Ethyl-3,5-dimethylcyclohexan-1-ol.

Oxidation Pathways: The cyclohexenone core can undergo several oxidative transformations.

Epoxidation : The electron-deficient double bond can be epoxidized using nucleophilic oxidants like hydrogen peroxide under basic conditions. Alternatively, reaction with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can also yield the corresponding epoxide, although the reaction may be slow due to the electron-withdrawing effect of the carbonyl group.

Oxidative Cleavage : Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the double bond. More forceful oxidation, often catalyzed by transition metals in the presence of air or oxygen, can result in the cleavage of the ring to form dicarboxylic acids. acs.orgnih.govnih.gov

Functionalization and Derivatization at Peripheral Positions

The alkyl substituents on the cyclohexenone ring provide sites for further functionalization, most notably through free radical reactions at allylic positions. The methyl group at the C3 position is allylic to the double bond.

Allylic Bromination : A common method for functionalizing such positions is the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.comchadsprep.comchemistrysteps.com This reaction would selectively introduce a bromine atom at the C3-methyl group, forming 3-(bromomethyl)-2-ethyl-5-methylcyclohex-2-en-1-one. The resulting allylic bromide is a highly versatile synthetic intermediate that can undergo nucleophilic substitution reactions (Sₙ2 or Sₙ2') to introduce a wide variety of other functional groups. While the allylic radical intermediate is resonance-stabilized, abstraction of a hydrogen from the C3-methyl is generally favored over other positions in the absence of other directing factors. winona.edu

Photochemical and Electrochemical Reactivity of this compound

A thorough review of scientific literature reveals a significant gap in the documented research concerning the specific photochemical and electrochemical reactivity of this compound. No dedicated studies detailing the behavior of this particular compound under photochemical or electrochemical conditions were identified.

However, the general principles governing the reactivity of α,β-unsaturated ketones can provide a predictive framework for its potential transformations.

Photochemical Reactivity

The photochemical behavior of α,β-unsaturated ketones is typically dictated by the electronic transitions of the enone chromophore, primarily the n→π* and π→π* transitions. Upon absorption of ultraviolet or visible light, these compounds can undergo a variety of reactions, including, but not limited to:

[2+2] Cycloadditions: Enones can react with alkenes to form cyclobutane (B1203170) rings. These reactions can be intermolecular or intramolecular if an additional double bond is present in the substrate.

Photoreduction: In the presence of a hydrogen donor, the excited enone can abstract a hydrogen atom, leading to reduction of the double bond or the carbonyl group.

Isomerization: cis-trans isomerization of the carbon-carbon double bond is a common photophysical process.

Rearrangements: Depending on the substitution pattern, various skeletal rearrangements can occur.

For polysubstituted cyclohexenones, the specific reaction pathway is highly dependent on the nature and position of the substituents, the solvent, and the wavelength of irradiation. Without experimental data for this compound, any prediction of its specific photochemical products would be speculative.

Electrochemical Reactivity

The electrochemical reactivity of α,β-unsaturated ketones is generally characterized by the reduction of the conjugated system. The electron-withdrawing nature of the carbonyl group facilitates the addition of electrons to the β-carbon of the enone system.

Common electrochemical transformations for related compounds include:

Reduction of the Double Bond: The primary electrochemical reaction for α,β-unsaturated ketones is often the saturation of the carbon-carbon double bond to yield the corresponding saturated ketone.

Reduction of the Carbonyl Group: The carbonyl group can also be reduced to a secondary alcohol. The selectivity between double bond and carbonyl reduction depends on the electrode material, solvent, pH, and the applied potential.

Dimerization: Radical anions formed during the initial electron transfer can couple, leading to the formation of dimeric products.

Studies on other alkyl-substituted cyclohexanones have utilized techniques like cyclic voltammetry to investigate their reduction potentials and establish optimal conditions for electrochemical reduction. researchgate.net However, no such data is available for this compound.

Data Tables

Due to the absence of specific research on the photochemical and electrochemical reactivity of this compound, no experimental data is available to be presented in tabular format.

Mechanistic Insights into Biological Interactions in Vitro Studies Only

Receptor Binding and Enzyme Inhibition Assays in Model Systems

Comprehensive searches of scientific literature did not yield specific in vitro studies on the receptor binding or enzyme inhibition properties of 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one. The following subsections detail the current state of knowledge regarding its molecular binding mechanisms and structure-activity relationships based on studies of related cyclohexenone derivatives.

There is currently no available research that elucidates the specific molecular binding mechanisms of this compound with any biological receptors or enzymes in in vitro model systems.

While direct Structure-Activity Relationship (SAR) studies for this compound are not available, research on other cyclohexenone derivatives provides insights into how structural modifications can influence biological activity. For instance, studies on 2,6-bis(arylidene)cyclohexanone derivatives have shown that the presence of electron-withdrawing groups on the basic backbone can promote anti-leukemia activity imist.ma. In contrast, electron-donating groups on the same backbone tend to decrease this cytotoxic activity imist.ma.

Another study on 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists revealed that modifications to the core ring structure, such as creating a bicyclic core or replacing a carbon with a heteroatom, can lead to a loss of activity. Furthermore, the replacement of a thiocarboxamide moiety with a carboxamide maintained the CXCR2-inhibitory potency, suggesting that this part of the molecule is amenable to modification without losing biological function.

The table below summarizes SAR findings for related cyclohexenone structures, which may provide a predictive framework for this compound.

| Cyclohexenone Derivative Class | Structural Modification | Impact on In Vitro Activity | Reference |

| 2,6-bis(arylidene)cyclohexanones | Addition of Electron-Withdrawing Groups | Increased anti-leukemia activity | imist.ma |

| 2,6-bis(arylidene)cyclohexanones | Addition of Electron-Donating Groups | Decreased anti-leukemia activity | imist.ma |

| 3-aminocyclohex-2-en-1-ones | Conversion to Bicyclic Core | Loss of CXCR2 antagonist activity | |

| 3-aminocyclohex-2-en-1-ones | Replacement of Ring Carbon with Heteroatom | Loss of CXCR2 antagonist activity | |

| 3-aminocyclohex-2-en-1-ones | Thiocarboxamide to Carboxamide | Maintained CXCR2 antagonist activity |

Cellular Pathway Modulation in In Vitro Cell Culture Models

No in vitro studies investigating the modulation of specific cellular pathways by this compound in cell culture models were identified in the reviewed literature.

Antioxidant Activity Evaluation via Radical Scavenging Assays (e.g., DPPH)

There are no published studies that have evaluated the antioxidant activity of this compound using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The DPPH assay is a common in vitro method used to determine the radical scavenging ability of a compound by observing the discoloration of the DPPH radical mdpi.comnih.govnih.gov.

Antimicrobial Activity against Specific Microorganisms in Controlled In Vitro Conditions

Specific in vitro antimicrobial studies on this compound against named microorganisms are not available. However, a study on a structurally related compound, 2-(2,2-diethoxyethyl)-5,5-dimethylcyclohexane-1,3-dione, demonstrated antibacterial activity against a panel of pathogenic bacteria. This cyclohexane (B81311) derivative was reported to be highly effective against all tested pathogenic bacteria, with a more pronounced effect on gram-negative bacteria compared to gram-positive bacteria researchgate.net.

The table below presents the antibacterial activity of this related compound.

| Test Compound | Bacterial Type | In Vitro Efficacy | Reference |

| 2-(2,2-diethoxyethyl)-5,5-dimethylcyclohexane-1,3-dione | Gram-negative bacteria | High | researchgate.net |

| 2-(2,2-diethoxyethyl)-5,5-dimethylcyclohexane-1,3-dione | Gram-positive bacteria | Moderate to High | researchgate.net |

It is important to note that these findings are for a related, but structurally different, compound and cannot be directly extrapolated to this compound.

Investigation of Biological Precursors or Enzymatic Transformations (purely chemical/enzymatic context)

No literature was found describing the biological precursors or the enzymatic transformations involved in the biosynthesis of this compound. While the synthesis of various substituted cyclohexenones has been described in a chemical context, the specific enzymatic pathways leading to this compound have not been elucidated.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation in Complex Mixtures

Chromatography is the cornerstone of analytical separation, and for a volatile compound like 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one, gas and liquid chromatography techniques coupled with mass spectrometry are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds and is ideally suited for this compound. longdom.orgchemijournal.com The technique combines the superior separation capability of gas chromatography with the powerful identification and quantification ability of mass spectrometry. longdom.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. jmchemsci.com As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

The selection of the GC column and instrument parameters is critical for achieving optimal separation. A mid-polarity column, such as one with a 5% phenyl-methyl-polysiloxane stationary phase, is often effective for separating ketones and other flavor compounds.

Table 7.1: Illustrative GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Typical Value / Condition | Purpose |

| GC System | Agilent 8890 GC or similar | Provides platform for chromatographic separation. |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injection Mode | Split (e.g., 100:1 ratio) | Prevents column overloading for concentrated samples. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Common non-polar column providing good resolution for VOCs. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Oven Program | Initial 50°C, ramp 10°C/min to 280°C | Separates compounds based on boiling points. |

| MS System | Quadrupole or Time-of-Flight (TOF) | Detects and identifies separated compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that creates reproducible fragment patterns. |

| Mass Range | 40-400 m/z | Covers the expected mass fragments of the target analyte. |

| Source Temp. | 230 °C | Maintains ions in the gas phase. |

This table presents typical parameters and may require optimization for specific applications.

While GC-MS is the primary technique for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) becomes relevant when dealing with non-volatile or thermally labile analytes, or when derivatization is employed. This compound itself is volatile and thermally stable, making direct LC-MS analysis less common. However, in complex matrices, derivatization may be used to enhance detection or to analyze it alongside non-volatile compounds. chemijournal.com

A common derivatization agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable, non-volatile hydrazone. nih.govyorku.ca This derivative can then be readily analyzed by reverse-phase HPLC coupled with a mass spectrometer. nih.gov

Table 7.2: Representative LC-MS/MS Parameters for DNPH-Derivatized Ketones

| Parameter | Typical Value / Condition | Purpose |

| LC System | High-Performance Liquid Chromatograph (HPLC) | Separates derivatives in the liquid phase. |

| Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 2.7 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting analytes. |

| Gradient | Gradient elution from 5% to 95% B | Allows for separation of a wide range of derivatives. |

| Flow Rate | 0.3 mL/min | Typical flow for analytical scale columns. |

| MS System | Triple Quadrupole (QqQ) or Orbitrap | Provides high sensitivity and selectivity. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for derivatized compounds. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification (on QqQ). |

This table is illustrative for the analysis of the DNPH derivative, not the parent compound directly.

Optimization of Sample Preparation and Extraction Procedures

Effective sample preparation is crucial for isolating this compound from a complex matrix, concentrating it, and removing interfering substances. For a volatile compound, headspace techniques are particularly effective.

Solid Phase Microextraction (SPME) is a widely used, solvent-free technique that combines sampling, extraction, and concentration into a single step. sigmaaldrich.commdpi.com A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a sample. sigmaaldrich.com Volatile analytes, including the target compound, partition from the sample's headspace into the fiber coating. The fiber is then transferred to the GC inlet, where the analytes are thermally desorbed for analysis. acs.org Optimization of parameters such as fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), extraction time, and temperature is essential for achieving high sensitivity and reproducibility. mdpi.comacs.org

Other relevant techniques include:

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated onto a magnetic stir bar, providing higher recovery for trace analytes.

Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that allows for the gentle extraction of volatile and semi-volatile compounds without thermal degradation.

Development of Hyphenated Techniques for Enhanced Selectivity and Sensitivity

To overcome the limitations of single-dimensional chromatography in highly complex samples like essential oils or food aromas, advanced hyphenated techniques have been developed. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significantly enhanced separation power. tandfonline.comtandfonline.com In a GC×GC system, two columns with different stationary phase selectivities are connected via a modulator. gcms.cz The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a standard GC analysis. chromatographyonline.comresearchgate.net When paired with a high-speed TOF-MS detector, this technique provides the high-quality mass spectra needed for confident identification of trace components in the most complex mixtures. sepsolve.com

Biosensors and Immunochemical Methods for Specific Detection

While chromatographic methods are powerful, they are typically laboratory-based. Biosensors offer the potential for rapid, portable, and specific detection. Although specific biosensors for this compound are not widely reported, the principles for detecting other ketones are established and could be adapted.

Most ketone biosensors are enzymatic and are developed for medical diagnostics, such as monitoring β-hydroxybutyrate for diabetic ketoacidosis. researchgate.netacs.orgnih.gov These sensors typically use a dehydrogenase enzyme that reacts with the target ketone. uco.es This reaction, often involving a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), produces an electrical signal that can be measured amperometrically. researchgate.netuco.es

Developing a biosensor for a specific industrial or environmental ketone like this compound would require identifying or engineering an enzyme with high specificity for the target molecule. Such a sensor could offer real-time monitoring capabilities in quality control or environmental assessment, representing a promising area for future research. prescouter.com

Applications As a Synthetic Intermediate or Building Block

Role in Natural Product Synthesis

There is no available data to suggest that 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one has been employed as a key intermediate or starting material in the total synthesis of any known natural products.

Precursor in the Synthesis of Complex Organic Scaffolds

The scientific literature does not currently contain reports of this compound being used as a precursor for the construction of complex molecular frameworks or scaffolds in organic synthesis.

Application in Materials Science (e.g., polymer monomers, crosslinkers)

Information regarding the application of this compound in materials science, such as its use as a monomer in polymerization reactions or as a crosslinking agent, is not present in the reviewed literature.

Use in the Preparation of Ligands for Catalysis

There are no documented instances of this compound being used as a foundational molecule for the synthesis of ligands intended for use in catalysis.

Due to the lack of available research and data pertaining to the specific applications outlined, a detailed article on the use of this compound as a synthetic intermediate cannot be generated at this time. Further research would be required to explore the potential utility of this compound in the aforementioned fields.

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is expected to focus on novel synthetic routes that prioritize sustainability. This includes the exploration of photocatalytic systems, such as those using CVO/TiO2 heterojunction materials, which can facilitate reactions like oxidative aromatization under visible light, thereby avoiding the need for noble metal catalysts. researchgate.net Another area of interest is the use of palladium-catalyzed dehydrogenation of the corresponding cyclohexanone (B45756), utilizing molecular oxygen as the ultimate oxidant. organic-chemistry.org

Key goals for future synthetic strategies will be to improve atom economy, reduce waste, and utilize renewable resources and energy sources. Research could target one-pot tandem reactions, such as an aerobic oxidative Heck/dehydrogenation sequence, which can streamline the synthesis of complex derivatives from simple cyclohexenone precursors. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

| Strategy | Description | Potential Advantage |

|---|---|---|

| Photocatalysis | Using light-activated catalysts (e.g., CVO/TiO2) to drive the synthesis. researchgate.net | Utilizes visible light, avoids noble metals, environmentally friendly. researchgate.net |

| Aerobic Oxidation | Employing molecular oxygen as the terminal oxidant in catalytic cycles (e.g., Pd-catalyzed dehydrogenation). organic-chemistry.orgnih.gov | Reduces the need for stoichiometric chemical oxidants, forming water as a byproduct. |

| Biocatalysis | Utilizing enzymes or whole-cell systems to perform stereoselective transformations. | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Performing synthesis in continuous flow reactors instead of batch processes. | Improved safety, scalability, and control over reaction parameters. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Table 2: Applications of AI/ML in Synthesis

| AI/ML Application | Function | Benefit for this compound Synthesis |

|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic routes by breaking down the target molecule into simpler precursors. engineering.org.cn | Identifies novel and potentially more efficient synthetic pathways. cas.org |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. nih.gov | Helps in understanding potential side reactions and optimizing for the desired product. |

| Yield & Selectivity Prediction | Forecasts the yield and stereochemical or regiochemical outcome of a reaction. mdpi.com | Reduces experimental effort by prioritizing high-yielding reaction conditions in the lab. digitellinc.com |

| Catalyst & Reagent Screening | Identifies the most promising catalysts and reagents for a desired transformation from a large pool of candidates. mdpi.com | Accelerates the discovery of optimal conditions for novel transformations. |

Development of Advanced In Situ Spectroscopic Tools for Real-time Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development and application of advanced in situ spectroscopic tools offer a window into chemical reactions as they occur in real-time. mt.com Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels to monitor the concentration of reactants, intermediates, and products continuously. mt.comfu-berlin.de

For the synthesis of this compound, in situ monitoring can provide invaluable data for understanding reaction kinetics, identifying transient intermediates, and elucidating complex reaction mechanisms. fu-berlin.denih.gov This real-time information allows for precise control over reaction parameters to maximize yield and minimize impurities. The combination of spectroscopy with multivariate data analysis can extract critical process parameters, aligning with the Process Analytical Technology (PAT) initiative to ensure process robustness and product quality. nih.gov

Table 3: In Situ Spectroscopic Monitoring Techniques

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups. mt.com | Monitoring the conversion of starting materials and formation of the cyclohexenone carbonyl group. |

| Raman Spectroscopy | Vibrational information, complementary to FTIR, suitable for aqueous systems. nih.gov | Tracking changes in the carbon-carbon double bond and other key structural features. |

| NMR Spectroscopy | Detailed structural information and quantification of species. fu-berlin.de | Identifying and quantifying intermediates, side products, and final product without sampling. |

| UV-Vis Spectroscopy | Electronic transitions, useful for monitoring conjugated systems and colored species. rsc.org | Following the formation of the α,β-unsaturated ketone system. |

Discovery of New Chemical Transformations and Reactivity Patterns

The substituted cyclohexenone scaffold of this compound presents opportunities for exploring novel chemical transformations. Future research will likely focus on leveraging the unique electronic and steric properties of this compound to discover new reactivity patterns. For instance, the development of new palladium catalysts has enabled aerobic oxidative Heck coupling and dehydrogenation reactions on cyclohexenones, providing efficient access to meta-substituted phenols. nih.gov Applying such methodologies to this compound could yield a variety of novel aromatic compounds.

Other potential areas of exploration include asymmetric transfer hydrogenation to create chiral centers with high enantioselectivity, and cascade reactions that build molecular complexity in a single step. mdpi.combeilstein-journals.org The diastereoselective synthesis of highly substituted cyclohexanones through cascade Michael additions demonstrates the potential for curcumin-derived compounds to react with cyclic enones, a strategy that could be adapted for this compound. beilstein-journals.org Understanding how the ethyl and dimethyl substitutions influence the regioselectivity and stereoselectivity of these reactions will be a key objective.

Expanding the Scope of Mechanistic Biological Studies (In Vitro) to Novel Pathways and Targets

While specific biological activities of this compound are not yet extensively documented, the cyclohexanone skeleton is a core structure in many natural products and pharmaceutical drugs. beilstein-journals.org Future research should involve expanding in vitro biological studies to screen this compound against a diverse array of molecular targets and cellular pathways. The indole (B1671886) moiety, which can be synthesized from related starting materials, is a significant subunit in many biologically active molecules, including some that act as antagonists for estrogen receptors. nih.gov

Initial in vitro screening could focus on targets where related cyclic enones have shown activity, such as protein kinases or enzymes involved in cell signaling pathways. For example, nucleoside analogues built on a cyclohexane (B81311) scaffold have shown affinity for viral thymidine (B127349) kinases, suggesting that carbocyclic structures can interact with important biological targets. mdpi.com Furthermore, derivatives of 1,5-naphthyridin-2(1H)-one have been identified as potent and selective inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov Mechanistic studies could explore whether this compound or its derivatives can modulate the activity of such enzymes or engage novel biological targets, paving the way for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.